molecular formula C19H22N2O B3020135 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 537009-73-7

1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B3020135
CAS No.: 537009-73-7
M. Wt: 294.398
InChI Key: LKYRBNCNZUNHQZ-UHFFFAOYSA-N
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Description

1-(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic benzimidazole derivative intended for research use as a chemical reference standard and building block in early discovery efforts. This product is provided as-is for laboratory research use and is not intended for diagnostic or therapeutic applications. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its presence in various therapeutic agents . Benzimidazole derivatives are extensively investigated in drug discovery for their potential to interact with enzymes and receptors. Recent scientific literature highlights significant research interest in substituted benzimidazoles as inhibitors for various biological targets. For instance, structurally related benzimidazole-thioquinoline hybrids have demonstrated potent inhibitory activity against the α-glucosidase enzyme, a target for managing type 2 diabetes . Another key area of research involves the development of benzimidazole-containing compounds, such as azacarbazoles, for their anti-proliferative properties, indicating the scaffold's relevance in oncology research . The specific 4-isopropylbenzyl and ethanol substituents on this compound suggest it may be designed to modulate properties like solubility and binding affinity, making it a candidate for structure-activity relationship (SAR) studies in the development of novel enzyme inhibitors or receptor ligands . Disclaimer: This compound is offered exclusively for research purposes by qualified laboratory professionals. It is strictly labeled 'For Research Use Only' and must not be used for any diagnostic, therapeutic, or consumer applications. The buyer assumes all responsibility for determining the suitability of this product for their intended research and for conducting all necessary safety assessments prior to use.

Properties

IUPAC Name

1-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-13(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)14(3)22/h4-11,13-14,22H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYRBNCNZUNHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-isopropylbenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to alkylation with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Benzimidazole derivatives have been studied for their potential anticancer properties. Research indicates that compounds similar to 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
    • A case study demonstrated that modifications in the benzimidazole structure could enhance the selectivity and potency against specific cancer types, suggesting a pathway for developing targeted therapies.
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacteria and fungi, making it a candidate for further development in treating infectious diseases.
    • A notable research finding indicated that the compound's efficacy was comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this benzimidazole derivative may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve the modulation of neuroinflammatory pathways and oxidative stress reduction.

Biochemical Applications

  • Enzyme Inhibition :
    • Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in regulating conditions like diabetes or obesity.
    • A detailed study highlighted its inhibitory action on certain kinases, which are crucial in cancer signaling pathways.
  • Molecular Probes :
    • Due to its ability to selectively bind to certain biological targets, the compound can be utilized as a molecular probe in biochemical assays, aiding in the study of protein interactions and cellular processes.

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of this compound. Current data suggest low toxicity levels in vitro; however, comprehensive in vivo studies are required to confirm these findings and establish safe dosage ranges.

Mechanism of Action

The mechanism of action of 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The ethanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on substituents. Below is a systematic comparison of 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1/C2) Key Functional Groups Solubility (LogP)* Biological Activity Reference
This compound 4-Isopropylbenzyl / Ethanol -OH, aromatic isopropyl Moderate (~2.8) Antimicrobial (hypothesized)
1-(1H-Benzo[d]imidazol-2-yl)ethanol (Compound 10) None / Ethanol -OH Low (~1.5) Antiviral (anti-HIV-1)
1-(1H-Benzo[d]imidazol-2-yl)ethanone (Compound 11) None / Ketone C=O Moderate (~2.0) Intermediate for chalcones
1-Methyl-2-(4-phenylpiperazin-1-yl)-1H-benzimidazole Methyl / 4-Phenylpiperazine Piperazine High (~3.5) CNS-targeted (hypothesized)
2-[4-(1-Methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanol Methyl / Piperazine-ethanol -OH, piperazine Moderate (~2.5) Improved solubility vs. CNS
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol 2,4-Dichlorophenyl / Ethanol -OH, Cl substituents High (~3.2) Antifungal

*LogP values are estimated based on substituent contributions.

Key Findings :

However, this may reduce aqueous solubility, necessitating formulation optimization. Piperazine-containing derivatives (e.g., and ) show higher solubility due to the basic nitrogen, but their larger size may limit blood-brain barrier penetration compared to the compact isopropylbenzyl group.

Functional Group Impact: The ethanol group at C2 enables hydrogen bonding, which is critical for target binding (e.g., anti-HIV-1 activity in Compound 10). Oxidation to a ketone (Compound 11) eliminates this interaction, reducing bioactivity but serving as a precursor for chalcone hybrids. Chlorinated analogs () exhibit increased LogP and antifungal activity, highlighting the role of halogen substituents in enhancing potency against hydrophobic targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods in , involving o-phenylenediamine condensation with lactic acid followed by alkylation. Yields (~58% in analogous reactions) are comparable to other benzimidazoles but lower than piperazine derivatives (: 58% vs. : unspecified).

Piperazine derivatives () are often explored for CNS disorders due to their solubility and receptor affinity.

Biological Activity

1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

IUPAC Name 1(1(4isopropylbenzyl)1Hbenzo[d]imidazol2yl)ethanol\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC18H22N2O
Molecular Weight290.38 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point483.6 ± 38.0 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Similar benzimidazole derivatives have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways through enzyme inhibition.
  • Anticancer Activity : The compound may exert anticancer effects by inducing apoptosis in cancer cells, inhibiting cell proliferation, and interfering with cell cycle progression .

Antimicrobial Studies

Research indicates that benzimidazole derivatives demonstrate significant antibacterial and antifungal activities. For instance, studies have reported that certain structural modifications enhance the efficacy against specific pathogens:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Studies

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer).
  • Cytotoxicity Assay : The MTT assay indicated that at concentrations of 1, 5, and 25 μM, the compound showed varying degrees of cytotoxicity, with significant effects observed at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives found that modifications similar to those in this compound led to enhanced antimicrobial activity. The study highlighted the importance of the isopropylbenzyl group in improving solubility and bioavailability.

Case Study 2: Anticancer Properties

In another investigation into the anticancer potential of related compounds, researchers observed that specific substitutions on the benzimidazole ring could significantly increase apoptosis in cancer cells. The study suggested that these modifications might also enhance interaction with cellular targets involved in cancer progression .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar benzimidazole derivatives is essential:

Compound NameAntimicrobial ActivityAnticancer Activity
BenzimidazoleModerateLow
2-PhenylbenzimidazoleHighModerate
1-(4-Isopropylbenzyl)-1H-benzimidazol-2-ylHighHigh

Q & A

Q. What are the common synthetic routes for 1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A common approach includes:
  • Step 1: Formation of a benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol or dioxane as solvents) .
  • Step 2: Alkylation at the 1-position of the benzimidazole ring using 4-isopropylbenzyl halides. Potassium carbonate is often employed as a base to deprotonate the nitrogen and facilitate substitution .
  • Step 3: Introduction of the ethanol moiety via reduction of a ketone intermediate (e.g., using sodium borohydride in ethanol) .
    Key intermediates include 1-(1H-benzimidazol-2-yl)ethanone and chloroethanone derivatives. Purification involves recrystallization from ethanol or methanol .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer:
  • X-ray Crystallography: Determines molecular geometry and hydrogen-bonding patterns. For example, dihedral angles between aromatic rings and O–H⋯N interactions are critical for confirming spatial arrangements .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., distinguishing isopropylbenzyl protons and ethanol hydroxyl groups) .
  • HPLC/GC-MS: Validates purity and detects byproducts. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to achieve higher yields and purity?

  • Methodological Answer:
  • Catalyst Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates for substitution steps .
  • Reduction Control: Sodium borohydride reduction in dry ethanol minimizes side reactions; reaction monitoring via TLC ensures completion .
  • Byproduct Mitigation: Flash chromatography or preparative HPLC isolates the target compound from impurities like unreacted ketones or over-alkylated products .

Q. How do structural modifications (e.g., substitution on the benzyl or imidazole groups) influence the compound’s biological activity?

  • Methodological Answer:
  • Benzyl Substituents: The 4-isopropyl group enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies show bulkier substituents (e.g., trifluoromethyl) reduce solubility but increase target binding affinity .
  • Imidazole Modifications: Electron-withdrawing groups (e.g., nitro) on the imidazole ring alter hydrogen-bonding capacity, affecting interactions with biological targets like enzymes or receptors .
  • Ethanol Moiety: Oxidation to a ketone or substitution with other alcohols (e.g., propargyl alcohol) can modulate metabolic stability, as shown in pharmacokinetic studies .

Q. What contradictions exist in the reported biological activities of similar imidazole derivatives, and how can these be resolved?

  • Methodological Answer:
  • Antifungal vs. Antiproliferative Activity: While some derivatives (e.g., 2,4-dichlorophenyl analogs) show potent antifungal activity , others (e.g., 4-aryl-2-benzoyl-imidazoles) exhibit antiproliferative effects via tubulin inhibition . These discrepancies arise from differences in assay models (e.g., fungal vs. mammalian cell lines) and substituent-specific target interactions.
  • Resolution Strategies:
  • Dose-Response Profiling: Establish IC₅₀ values across multiple cell lines to clarify selectivity .
  • Computational Docking: Predict binding modes to enzymes (e.g., CYP51 for antifungals vs. tubulin for anticancer agents ).

Q. What are the environmental persistence and degradation pathways of this compound, and how can its ecological impact be assessed?

  • Methodological Answer:
  • Degradation Studies: Hydrolysis under acidic/basic conditions (pH 3–10) identifies stable intermediates. For example, the ethanol group may oxidize to acetic acid derivatives, reducing toxicity .
  • Photolysis: UV irradiation experiments in aqueous solutions simulate sunlight-driven degradation. LC-MS monitors breakdown products like benzimidazole fragments .
  • Ecotoxicology Assays: Daphnia magna or algal growth inhibition tests quantify acute toxicity. Persistence is assessed via soil half-life measurements under aerobic/anaerobic conditions .

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